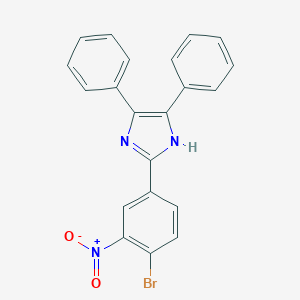
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo and nitro group on the phenyl ring, along with two phenyl groups attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. One common method is the use of diethyl ammonium hydrogen phosphate as a catalyst under thermal solvent-free conditions . Another approach involves the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia . These methods provide efficient routes to obtain the desired imidazole derivative with high yields.
Analyse Chemischer Reaktionen
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the synthesis of dyes and pigments due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In anticancer research, the compound is believed to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole can be compared with other imidazole derivatives such as:
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the bromo and nitro groups, resulting in different chemical reactivity and biological activity.
2-{4-chloro-3-nitrophenyl}-4,5-diphenyl-1H-imidazole: Similar structure but with a chloro group instead of a bromo group, leading to variations in substitution reactions and biological effects.
2-{4-bromo-3-aminophenyl}-4,5-diphenyl-1H-imidazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H14BrN3O2 |
|---|---|
Molekulargewicht |
420.3g/mol |
IUPAC-Name |
2-(4-bromo-3-nitrophenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C21H14BrN3O2/c22-17-12-11-16(13-18(17)25(26)27)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13H,(H,23,24) |
InChI-Schlüssel |
VGSOTDPKFVQHOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


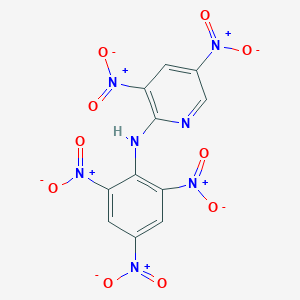
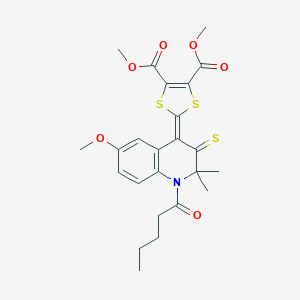
![(3-Chloro-benzylidene)-[1,2,4]triazol-4-yl-amine](/img/structure/B402426.png)
![8-methoxy-4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402427.png)
![dimethyl 2-(3-chlorophenyl)-2,5-dihydro-1',3'(2'H)-dioxospiro[furan-5,2'-(1'H)-indene]-3,4-dicarboxylate](/img/structure/B402429.png)
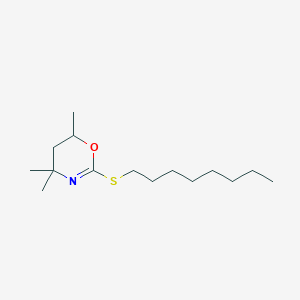
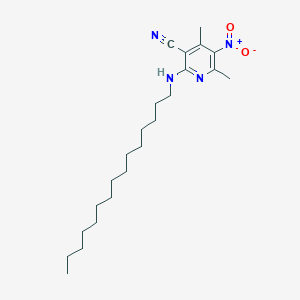
![3-(4-bromophenyl)-5-(3-chloro-4-methylphenyl)-4,6-dioxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-[1,3]-dioxoindane)](/img/structure/B402432.png)
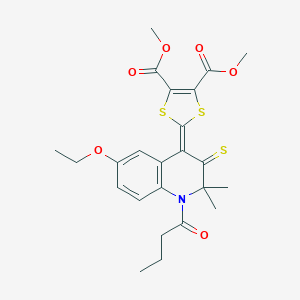
![DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B402435.png)
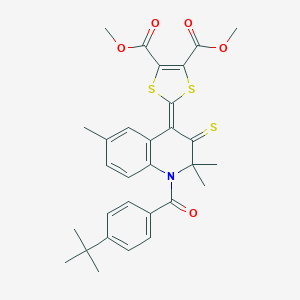
![2',3',4,5-TETRAMETHYL 6'-BUTANOYL-5',5',9'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B402440.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B402441.png)
![2-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B402444.png)
